molecular formula C8H7BrN2 B1376051 7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine CAS No. 1379344-79-2

7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B1376051
CAS No.: 1379344-79-2
M. Wt: 211.06 g/mol
InChI Key: HWUQPXKDAGKTPE-UHFFFAOYSA-N
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Description

7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions are crucial as they can modulate signaling pathways involved in cell proliferation and differentiation. The nature of these interactions often involves binding to the active site of the enzyme or receptor, leading to inhibition or modulation of its activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of breast cancer cells (4T1 cells) and induce apoptosis . Additionally, this compound affects cell signaling pathways such as the RAS-MEK-ERK pathway, which is pivotal in regulating cell growth and survival.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine typically involves the bromination of 4-methyl-1H-pyrrolo[2,3-C]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors to maintain consistent reaction conditions and improve safety.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-4-methoxy-1H-pyrrolo[3,2-C]pyridine
  • 4-Bromo-1H-pyrrolo[2,3-C]pyridine
  • 1H-Pyrrolo[2,3-b]pyridine

Uniqueness

7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 7-position and the methyl group at the 4-position allows for selective interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

7-bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-4-11-8(9)7-6(5)2-3-10-7/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUQPXKDAGKTPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=C1C=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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